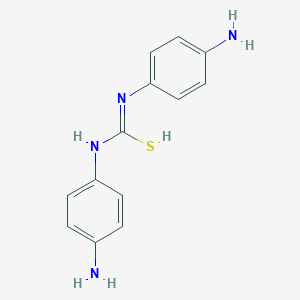
N,N'-bis(4-aminophenyl)carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-aminophenyl)carbamimidothioic acid is an aromatic diamine compound with significant applications in polymer chemistry. It is known for its stability and unique properties, making it a valuable component in the synthesis of high-performance polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-aminophenyl)carbamimidothioic acid typically involves the reaction of 4-aminobenzenethiol with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N,N’-bis(4-aminophenyl)carbamimidothioic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-aminophenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, amines.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
N,N’-bis(4-aminophenyl)carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyimides and polyamides, contributing to materials with high thermal stability and mechanical strength.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of high-performance polymers for aerospace and electronics applications.
Mechanism of Action
The mechanism of action of N,N’-bis(4-aminophenyl)carbamimidothioic acid involves its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the stability and properties of the polymers it forms. In biological systems, the compound can disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-aminophenyl)urea: Similar structure but lacks the sulfur atom, leading to different chemical properties.
N,N’-bis(4-aminophenyl)thiourea: Contains a sulfur atom but differs in the position of the functional groups.
Uniqueness
N,N’-bis(4-aminophenyl)carbamimidothioic acid is unique due to its combination of aromatic amine and thiourea functionalities, which confer distinct chemical reactivity and stability. This makes it particularly valuable in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.
Properties
IUPAC Name |
N,N'-bis(4-aminophenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXVYMDQQMOOGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=NC2=CC=C(C=C2)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)NC(=NC2=CC=C(C=C2)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














